BIBP3226

Beschreibung

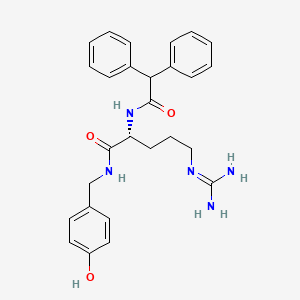

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2R)-5-(diaminomethylideneamino)-2-[(2,2-diphenylacetyl)amino]-N-[(4-hydroxyphenyl)methyl]pentanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31N5O3/c28-27(29)30-17-7-12-23(25(34)31-18-19-13-15-22(33)16-14-19)32-26(35)24(20-8-3-1-4-9-20)21-10-5-2-6-11-21/h1-6,8-11,13-16,23-24,33H,7,12,17-18H2,(H,31,34)(H,32,35)(H4,28,29,30)/t23-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUWBXRGRMQZCSS-HSZRJFAPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)NCC3=CC=C(C=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)N[C@H](CCCN=C(N)N)C(=O)NCC3=CC=C(C=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31N5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30415502 |

Source

|

| Record name | (2R)-5-(Diaminomethylideneamino)-2-[(2,2-diphenylacetyl)amino]-N-[(4-hydroxyphenyl)methyl]pentanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30415502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

473.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159013-54-4 |

Source

|

| Record name | BIBP 3226 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=159013-54-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2R)-5-(Diaminomethylideneamino)-2-[(2,2-diphenylacetyl)amino]-N-[(4-hydroxyphenyl)methyl]pentanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30415502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BIBP-3226 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RG9766UGZ8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of BIBP3226

For Researchers, Scientists, and Drug Development Professionals

Abstract

BIBP3226 is a pioneering non-peptide molecule that has been instrumental in the study of the Neuropeptide Y (NPY) system. It is a potent and highly selective competitive antagonist of the Neuropeptide Y receptor subtype 1 (Y1). Its development was a significant breakthrough, providing a crucial pharmacological tool to elucidate the physiological and pathological roles of the NPY Y1 receptor. This document provides a comprehensive overview of the mechanism of action of BIBP3226, including its binding characteristics, effects on downstream signaling pathways, and detailed experimental protocols for its characterization.

Introduction

Neuropeptide Y is a 36-amino acid peptide neurotransmitter that is widely distributed in the central and peripheral nervous systems. It is involved in a myriad of physiological processes, including the regulation of food intake, anxiety, and blood pressure.[1] NPY exerts its effects through a family of G protein-coupled receptors (GPCRs), of which the Y1 receptor is a key subtype mediating many of NPY's actions.

BIBP3226, with the chemical name (R)-N2-(diphenylacetyl)-N-[(4-hydroxyphenyl)methyl]-argininamide, was the first non-peptide antagonist developed with high affinity and selectivity for the Y1 receptor.[2] Its introduction revolutionized the study of the NPY system by enabling researchers to selectively block Y1 receptor function both in vitro and in vivo.

Mechanism of Action: Competitive Antagonism at the Y1 Receptor

BIBP3226 functions as a competitive antagonist at the NPY Y1 receptor.[3] This means that it binds to the same site on the receptor as the endogenous ligand, NPY, but does not activate the receptor. By occupying the binding site, BIBP3226 prevents NPY from binding and initiating downstream signaling cascades. While functional studies consistently demonstrate competitive antagonism, some radioligand binding studies have suggested a non-competitive interaction, potentially due to the complexities of the receptor-G protein interaction in broken cell preparations.[4]

Molecular studies have revealed that BIBP3226 and NPY share an overlapping binding site on the human Y1 receptor.[5] Specific amino acid residues within the transmembrane domains of the receptor are crucial for the binding of both the native ligand and the antagonist.[5]

Quantitative Pharmacological Data

The potency and selectivity of BIBP3226 have been extensively characterized across various experimental systems. The following tables summarize key quantitative data.

Table 1: Binding Affinity of BIBP3226 for the NPY Y1 Receptor

| Preparation | Radioligand | Ki (nM) | Reference |

| Human Y1 receptor expressing CHO-K1 cells | [125I]NPY | 0.47 ± 0.07 | [6] |

| Human neuroblastoma cells (SK-N-MC) | [125I]NPY | 5.1 ± 0.5 | [6] |

| Rat parietal cortex membranes | [125I]NPY | 6.8 ± 0.7 | [6] |

| Human NPY Y1 Receptor | 125I-labelled NPY | 7 | [2] |

Table 2: Functional Antagonism of BIBP3226 at the Y1 Receptor

| Assay | Preparation | pA2 / pKb | Reference |

| NPY-induced Ca2+ mobilization | SK-N-MC cells | pKb = 7.5 ± 0.17 | [6] |

| NPY-mediated inhibition of cAMP synthesis | SK-N-MC cells | pKb = 8.2 ± 0.24 | [6] |

| NPY-induced contraction | Rabbit saphenous vein | pA2 = 7.36 | [1] |

Table 3: Selectivity Profile of BIBP3226

| Receptor Subtype | Binding/Functional Assay | Activity | Reference |

| NPY Y2 Receptor | Displacement of [125I]NPY | No displacement up to 10 µM | [6] |

| NPY Y3 Receptor | NPY-induced effects in rat colon | No antagonism | [1] |

| NPY Y4 Receptor | Low affinity | Low affinity | [3] |

| Other Receptors (set of 60) | Low affinity | Low affinity | [3] |

The (S)-enantiomer of BIBP3226 displays significantly lower affinity for the Y1 receptor (Ki > 10,000 nM), demonstrating stereoselectivity.[6]

Signaling Pathways Modulated by BIBP3226

The NPY Y1 receptor is a Gi/o-coupled GPCR. Upon activation by NPY, it initiates a cascade of intracellular events. By blocking NPY binding, BIBP3226 effectively inhibits these signaling pathways.

Figure 1. NPY Y1 Receptor Signaling Pathway and the Inhibitory Action of BIBP3226.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of BIBP3226.

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity (Ki) of BIBP3226 for the NPY Y1 receptor.

Materials:

-

Membrane preparation from cells expressing the NPY Y1 receptor (e.g., CHO-K1, SK-N-MC) or tissue homogenates (e.g., rat brain cortex).

-

Radioligand: [125I]-NPY or [125I]-[Leu31,Pro34]PYY.

-

BIBP3226 stock solution.

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.1% BSA, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Non-specific binding control: High concentration of unlabeled NPY (e.g., 1 µM).

-

96-well plates and glass fiber filters (e.g., GF/C) pre-soaked in polyethyleneimine (PEI).

-

Filtration apparatus and scintillation counter.

Procedure:

-

Prepare serial dilutions of BIBP3226 in binding buffer.

-

In a 96-well plate, add in the following order:

-

Binding buffer.

-

BIBP3226 dilution or vehicle (for total binding) or unlabeled NPY (for non-specific binding).

-

Radioligand at a concentration near its Kd.

-

Membrane preparation.

-

-

Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the BIBP3226 concentration and fit the data to a one-site competition model to determine the IC50.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of BIBP3226 to antagonize NPY-induced increases in intracellular calcium.

Materials:

-

Cells expressing the NPY Y1 receptor (e.g., SK-N-MC).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).

-

NPY stock solution.

-

BIBP3226 stock solution.

-

Fluorescence plate reader with automated liquid handling (e.g., FLIPR).

Procedure:

-

Plate the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

-

Load the cells with the calcium-sensitive dye according to the manufacturer's protocol (typically 30-60 minutes at 37°C).

-

Wash the cells with assay buffer to remove excess dye.

-

Add various concentrations of BIBP3226 or vehicle to the wells and incubate for a short period (e.g., 15-30 minutes).

-

Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

-

Add a fixed concentration of NPY (typically EC80) to all wells and immediately measure the change in fluorescence over time.

-

The peak fluorescence intensity reflects the intracellular calcium concentration.

-

Plot the NPY-induced response as a function of BIBP3226 concentration to determine the IC50.

-

To determine the mode of antagonism, perform a Schild analysis by generating NPY concentration-response curves in the presence of increasing fixed concentrations of BIBP3226. A linear Schild plot with a slope of 1 is indicative of competitive antagonism, and the x-intercept provides the pA2 value.

Cyclic AMP (cAMP) Accumulation Assay

This assay determines the ability of BIBP3226 to reverse the NPY-induced inhibition of cAMP production.

Materials:

-

Cells expressing the NPY Y1 receptor.

-

Forskolin (an adenylate cyclase activator).

-

NPY stock solution.

-

BIBP3226 stock solution.

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

Procedure:

-

Pre-incubate the cells with various concentrations of BIBP3226 or vehicle in the presence of a phosphodiesterase inhibitor.

-

Stimulate the cells with a fixed concentration of NPY and a fixed concentration of forskolin. Forskolin is used to elevate basal cAMP levels, allowing for the measurement of inhibition.

-

Incubate for a defined period to allow for changes in cAMP levels.

-

Lyse the cells and measure the intracellular cAMP concentration using a commercial assay kit according to the manufacturer's instructions.

-

Plot the cAMP levels against the logarithm of the BIBP3226 concentration to determine its potency in reversing the NPY-mediated inhibition.

Experimental and Logical Workflow Visualization

The characterization of a novel receptor antagonist like BIBP3226 follows a logical progression of experiments.

Figure 2. Typical Experimental Workflow for Characterizing a Receptor Antagonist.

Conclusion

BIBP3226 is a cornerstone tool in NPY research. Its mechanism of action as a potent and selective competitive antagonist of the Y1 receptor is well-established through extensive in vitro and in vivo studies. The quantitative data on its binding affinity and functional potency, coupled with a clear understanding of its impact on downstream signaling pathways, solidify its role as a definitive Y1 receptor antagonist. The experimental protocols outlined in this guide provide a robust framework for the continued investigation of the NPY Y1 receptor and the development of new therapeutic agents targeting this important system.

References

- 1. Apparent affinity and potency of BIBP3226, a non-peptide neuropeptide Y receptor antagonist, on purported neuropeptide Y Y1, Y2 and Y3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The first highly potent and selective non-peptide neuropeptide Y Y1 receptor antagonist: BIBP3226 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. BIBP 3226, the first selective neuropeptide Y1 receptor antagonist: a review of its pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Non-competitive binding of the nonpeptide antagonist BIBP3226 to rat forebrain neuropeptide Y1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Neuropeptide Y and the nonpeptide antagonist BIBP 3226 share an overlapping binding site at the human Y1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Subtype selectivity and antagonistic profile of the nonpeptide Y1 receptor antagonist BIBP 3226 - PubMed [pubmed.ncbi.nlm.nih.gov]

BIBP3226: A Potent and Selective NPY Y1 Receptor Antagonist - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BIBP3226, chemically identified as (R)-N2-(diphenylacetyl)-N-[(4-hydroxyphenyl)methyl]-argininamide, stands as a pioneering non-peptide antagonist with high affinity and selectivity for the Neuropeptide Y (NPY) Y1 receptor.[1][2] This technical guide provides a comprehensive overview of BIBP3226, detailing its pharmacological properties, key experimental data, and the methodologies employed in its characterization. The document is intended to serve as a resource for researchers and professionals in the fields of pharmacology and drug development, offering insights into the investigation of the NPY system and the therapeutic potential of Y1 receptor antagonism. BIBP3226 has been instrumental in elucidating the physiological roles of the NPY Y1 receptor, particularly in the cardiovascular system and in feeding behavior.[1][3] Its development marked a significant advancement in the study of NPY-mediated signaling, providing a powerful tool to dissect the complex actions of this ubiquitous neuropeptide.

Introduction to BIBP3226 and the NPY Y1 Receptor

Neuropeptide Y (NPY) is a 36-amino acid peptide neurotransmitter widely distributed throughout the central and peripheral nervous systems. It exerts its diverse physiological effects through a family of G-protein coupled receptors (GPCRs), with the Y1 receptor subtype being a key mediator of many of NPY's actions. The NPY Y1 receptor is implicated in a variety of physiological processes, including the regulation of blood pressure, appetite, and emotional responses.[4]

BIBP3226 emerged as the first potent and selective non-peptide antagonist for the NPY Y1 receptor.[2] Its development was a crucial step forward, allowing for more precise pharmacological studies without the limitations associated with peptide-based antagonists. BIBP3226 acts as a competitive antagonist, reversibly binding to the Y1 receptor and blocking the effects of NPY and other Y1 agonists.[3]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data characterizing the interaction of BIBP3226 with the NPY Y1 receptor across various experimental models.

Table 1: In Vitro Binding Affinity of BIBP3226 for the NPY Y1 Receptor

| Preparation | Radioligand | Ki (nM) | Reference |

| Human Y1 receptor expressing CHO-K1 cells | [125I]NPY | 0.47 ± 0.07 | [1] |

| Human neuroblastoma SK-N-MC cells | [125I]NPY | 5.1 ± 0.5 | [1] |

| Rat parietal cortex membranes | [125I]NPY | 6.8 ± 0.7 | [1] |

| Human neuroblastoma SK-N-MC cells | [3H]BIBP3226 | KD = 2.1 ± 0.3 | [5] |

Table 2: In Vitro Functional Antagonism of BIBP3226

| Assay | Cell Line/Tissue | Agonist | Measured Parameter | Antagonist Potency | Reference |

| Calcium Mobilization | SK-N-MC cells | NPY | Intracellular Ca2+ | pKb = 7.5 ± 0.17 | [1] |

| cAMP Inhibition | SK-N-MC cells | NPY | cAMP levels | pKb = 8.2 ± 0.24 | [1] |

Table 3: In Vivo Efficacy of BIBP3226

| Animal Model | Agonist | Measured Parameter | Route of Administration | Antagonist Dose/Effect | Reference |

| Conscious Spontaneously Hypertensive Rats | Mental Stress | Heart Rate | Infusion (6 mg/kg/h) | Significant reduction in stress-induced tachycardia | [6] |

| Conscious Spontaneously Hypertensive Rats | NPY (2 nmol/kg i.v.) | Mean Blood Pressure & Heart Rate | Infusion (6 mg/kg/h) | Attenuation of NPY effects | [6][7] |

| Pentobarbital-anesthetized Rats | NPY | Blood Pressure | i.v. (30-180 µg/kg) | Competitive antagonism of NPY pressor response | [8] |

NPY Y1 Receptor Signaling Pathway

The NPY Y1 receptor is a member of the Gi/o protein-coupled receptor family.[9] Upon activation by NPY, the receptor initiates a cascade of intracellular signaling events.

Caption: NPY Y1 Receptor Signaling Cascade.

Activation of the Y1 receptor by NPY leads to the dissociation of the G-protein complex into Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequently reduced protein kinase A (PKA) activity.[10] The Gβγ subunits can activate phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, increasing the cytosolic calcium concentration ([Ca2+]i).[1] DAG, in conjunction with elevated [Ca2+]i, activates protein kinase C (PKC), which can then modulate downstream signaling pathways such as the mitogen-activated protein kinase (MAPK) cascade.[4]

Detailed Experimental Protocols

Radioligand Binding Assay (Competitive Displacement)

This protocol describes the determination of the binding affinity (Ki) of BIBP3226 for the NPY Y1 receptor using a competitive displacement assay with a radiolabeled ligand.

Caption: Radioligand Binding Assay Workflow.

Materials:

-

Membrane Preparation: Homogenates from cells or tissues expressing the NPY Y1 receptor (e.g., SK-N-MC cells, CHO-K1 cells expressing human Y1 receptor, or rat brain cortex).[1]

-

Radioligand: [125I]-labeled Peptide YY ([125I]PYY) or [125I]-NPY.

-

Competitor: BIBP3226.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[11]

-

Wash Buffer: Ice-cold assay buffer.

-

Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI).[11]

-

Scintillation Counter.

Procedure:

-

Membrane Preparation: Cells or tissues are homogenized in a cold lysis buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in the assay buffer. Protein concentration is determined.[11]

-

Assay Setup: In a 96-well plate, add the following in order:

-

50 µL of assay buffer (for total binding) or a high concentration of unlabeled NPY (for non-specific binding) or varying concentrations of BIBP3226.

-

50 µL of radioligand solution (e.g., a final concentration of 20-50 pM [125I]PYY).

-

150 µL of the membrane preparation (e.g., 3-20 µg of protein for cells or 50-120 µg for tissue).[11]

-

-

Incubation: The plate is incubated with gentle agitation for a specified time and temperature to reach equilibrium (e.g., 60 minutes at 30°C).[11]

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through the glass fiber filters using a cell harvester. The filters trap the membranes with bound radioligand.

-

Washing: The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.[11]

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of BIBP3226 that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay

This protocol outlines the procedure to assess the functional antagonistic activity of BIBP3226 by measuring its ability to block NPY-induced increases in intracellular calcium.

Materials:

-

Cell Line: Human neuroblastoma SK-N-MC cells, which endogenously express the NPY Y1 receptor.[1]

-

Calcium Indicator Dye: A fluorescent calcium indicator such as Fura-2 AM or Fluo-4 AM.

-

Agonist: Neuropeptide Y (NPY).

-

Antagonist: BIBP3226.

-

Assay Buffer: A physiological salt solution (e.g., Hanks' Balanced Salt Solution - HBSS) buffered with HEPES.

-

Fluorometric Imaging Plate Reader or Fluorometer.

Procedure:

-

Cell Culture: SK-N-MC cells are cultured to an appropriate confluency in 96-well black-walled, clear-bottom plates.

-

Dye Loading: The culture medium is removed, and the cells are incubated with the calcium indicator dye in assay buffer for a specified time (e.g., 60 minutes at 37°C).

-

Washing: The cells are washed with assay buffer to remove excess dye.

-

Antagonist Pre-incubation: The cells are pre-incubated with varying concentrations of BIBP3226 or vehicle for a defined period (e.g., 15-30 minutes) at room temperature.

-

Agonist Stimulation and Measurement: The plate is placed in the fluorometer. Baseline fluorescence is recorded, and then NPY is added to the wells to stimulate the cells. The change in fluorescence, which corresponds to the change in intracellular calcium concentration, is monitored over time.

-

Data Analysis: The peak fluorescence response following NPY stimulation is measured. The inhibitory effect of BIBP3226 is determined by comparing the response in the presence of the antagonist to the control response (NPY alone). The concentration of BIBP3226 that causes a 50% inhibition of the NPY response (IC50) is calculated. The pKb value can be derived from the IC50 values obtained at different agonist concentrations using the Schild equation.

In Vivo Blood Pressure Measurement in Conscious Rats

This protocol describes the methodology to evaluate the effect of BIBP3226 on blood pressure in a conscious rat model, often using spontaneously hypertensive rats (SHR) to model essential hypertension.[6]

References

- 1. Subtype selectivity and antagonistic profile of the nonpeptide Y1 receptor antagonist BIBP 3226 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The first highly potent and selective non-peptide neuropeptide Y Y1 receptor antagonist: BIBP3226 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 5. Labeling of neuropeptide Y receptors in SK-N-MC cells using the novel, nonpeptide Y1 receptor-selective antagonist [3H]BIBP3226 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Neuropeptide Y Y1 receptor antagonist (BIBP 3226) attenuates stress evoked tachycardia in conscious spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. | BioWorld [bioworld.com]

- 8. Increased neuropeptide Y pressor activity in Goldblatt hypertensive rats: in vivo studies with BIBP 3226 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structural basis of neuropeptide Y signaling through Y1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. giffordbioscience.com [giffordbioscience.com]

The Dawn of a New Era in Neuropeptide Y Research: A Technical Guide to the Discovery and Development of BIBP3226, the First Non-Peptide Y1 Antagonist

For Immediate Release

This technical guide provides an in-depth analysis of the discovery, development, and pharmacological characterization of BIBP3226, a seminal molecule that revolutionized the study of the Neuropeptide Y (NPY) system. As the first potent and selective non-peptide antagonist of the NPY Y1 receptor, BIBP3226 provided researchers with an invaluable tool to dissect the physiological roles of this crucial receptor, paving the way for new therapeutic avenues. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this landmark compound.

Introduction: The Unmet Need for a Y1 Antagonist

Neuropeptide Y is a 36-amino acid peptide neurotransmitter widely distributed throughout the central and peripheral nervous systems, playing a critical role in a myriad of physiological processes, including the regulation of blood pressure, appetite, and mood.[1] Its effects are mediated through a family of G protein-coupled receptors (GPCRs), with the Y1 receptor being a key player in many of NPY's actions.[2] Prior to the advent of BIBP3226, research into the specific functions of the Y1 receptor was hampered by the lack of selective antagonists. The existing tools were primarily peptide-based, suffering from poor bioavailability and lack of subtype selectivity.

The development of a potent, selective, and non-peptide Y1 antagonist was therefore a critical step forward. The design of BIBP3226 was ingeniously based on the hypothesis that the C-terminal portion of NPY contains the key pharmacophoric elements for Y1 receptor interaction.[1][2] This led to the synthesis of a small molecule that could mimic these interactions, resulting in a compound with high affinity and selectivity for the human Y1 receptor.[3][4]

Quantitative Pharmacological Profile of BIBP3226

BIBP3226 exhibits a high affinity for the Y1 receptor with nanomolar potency.[1][2] Its selectivity is a hallmark of its utility, showing significantly lower affinity for other NPY receptor subtypes such as Y2, Y4, and Y5.[2] The interaction is also stereoselective, with the (R)-enantiomer being the active form.[5]

Table 1: Binding Affinity of BIBP3226 at NPY Y1 Receptors

| Cell Line/Tissue | Receptor Type | Radioligand | Kᵢ (nM) | Reference |

| CHO-K1 Cells | Human Y1 | [¹²⁵I]NPY | 0.47 ± 0.07 | [5] |

| SK-N-MC Cells | Human Y1 | [¹²⁵I]NPY | 5.1 ± 0.5 | [5] |

| Rat Parietal Cortex | Rat Y1 | [¹²⁵I]NPY | 6.8 ± 0.7 | [5] |

| Human Y1 Receptor | --- | ¹²⁵I-labelled NPY | 7 | [1][3] |

Table 2: Functional Antagonistic Activity of BIBP3226

| Assay | Cell Line | Agonist | pKₑ | Reference |

| Ca²⁺ Mobilization | SK-N-MC | NPY | 7.5 ± 0.17 | [5] |

| cAMP Synthesis Inhibition | SK-N-MC | NPY | 8.2 ± 0.24 | [5] |

Table 3: In Vivo Efficacy of BIBP3226

| Animal Model | Effect | Dosage | Outcome | Reference |

| Conscious Spontaneously Hypertensive Rats | Attenuation of stress-induced hypertension | 6 mg/kg/hour | Significantly reduced the maximum increase in heart rate and attenuated the effects of NPY on blood pressure. | --- |

| Anesthetized Pig | Antagonism of vascular responses | 1.9 nmol/kg/min | Significant inhibition of Y1 receptor-mediated vascular responses. | --- |

Core Experimental Protocols

The characterization of BIBP3226 relied on a series of key in vitro assays. The following are detailed methodologies representative of those used in the foundational studies of this antagonist.

Radioligand Binding Assay

This assay is crucial for determining the binding affinity of a compound for its receptor.

Objective: To determine the equilibrium dissociation constant (Kᵢ) of BIBP3226 for the NPY Y1 receptor.

Materials:

-

Cell Membranes: Prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human NPY Y1 receptor.

-

Radioligand: [¹²⁵I]-Neuropeptide Y.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

-

Non-specific Binding Control: High concentration of unlabeled NPY (e.g., 1 µM).

-

Test Compound: BIBP3226 at various concentrations.

-

Filtration Apparatus: Glass fiber filters (GF/C) pre-soaked in polyethyleneimine (PEI) and a cell harvester.

-

Scintillation Counter.

Procedure:

-

Membrane Preparation: Culture CHO-Y1 cells to confluence, harvest, and homogenize in ice-cold lysis buffer. Centrifuge to pellet the membranes, wash, and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

-

Assay Setup: In a 96-well plate, combine cell membranes (typically 20-40 µg of protein), a fixed concentration of [¹²⁵I]NPY (near its Kₑ value), and varying concentrations of BIBP3226. For total binding, add assay buffer instead of the test compound. For non-specific binding, add a saturating concentration of unlabeled NPY.

-

Incubation: Incubate the plates at room temperature (or 30°C) for 60-90 minutes with gentle agitation to reach equilibrium.

-

Termination and Filtration: Terminate the binding reaction by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

-

Washing: Wash the filters rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of BIBP3226. Determine the IC₅₀ value (the concentration of BIBP3226 that inhibits 50% of specific [¹²⁵I]NPY binding) using non-linear regression. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Cyclic AMP (cAMP) Functional Assay

This assay measures the ability of an antagonist to block the agonist-induced inhibition of adenylyl cyclase.

Objective: To determine the functional antagonistic potency (pKₑ) of BIBP3226 by measuring its ability to reverse NPY-mediated inhibition of cAMP production.

Materials:

-

Cells: Human neuroblastoma cell line SK-N-MC, which endogenously expresses the NPY Y1 receptor.

-

Adenylyl Cyclase Activator: Forskolin.

-

Agonist: Neuropeptide Y (NPY).

-

Test Compound: BIBP3226 at various concentrations.

-

cAMP Assay Kit: Commercially available kits (e.g., HTRF, ELISA, or AlphaScreen).

-

Cell Lysis Buffer.

-

Phosphodiesterase (PDE) Inhibitor: e.g., IBMX, to prevent cAMP degradation.

Procedure:

-

Cell Culture: Seed SK-N-MC cells in a 96-well plate and grow to near confluence.

-

Pre-treatment with Antagonist: Pre-incubate the cells with varying concentrations of BIBP3226 for a defined period.

-

Agonist and Forskolin Stimulation: Add a fixed concentration of NPY along with a sub-maximal concentration of forskolin to stimulate adenylyl cyclase and induce cAMP production.

-

Incubation: Incubate for a specified time to allow for cAMP accumulation.

-

Cell Lysis: Terminate the reaction and lyse the cells to release intracellular cAMP.

-

cAMP Quantification: Measure the cAMP concentration in the cell lysates using a commercial assay kit according to the manufacturer's instructions.

-

Data Analysis: Plot the measured cAMP levels against the log concentration of BIBP3226. The data should show a dose-dependent reversal of the NPY-induced inhibition of forskolin-stimulated cAMP accumulation. Calculate the pKₑ value from the dose-response curve, which represents the negative logarithm of the equilibrium dissociation constant of the antagonist.

Intracellular Calcium (Ca²⁺) Mobilization Assay

This assay assesses the ability of an antagonist to block the agonist-induced release of intracellular calcium.

Objective: To determine the functional antagonistic potency (pKₑ) of BIBP3226 by measuring its ability to block NPY-induced increases in intracellular calcium.

Materials:

-

Cells: Human neuroblastoma cell line SK-N-MC.

-

Calcium Indicator Dye: Fura-2 AM, a cell-permeable ratiometric fluorescent calcium indicator.

-

Agonist: Neuropeptide Y (NPY).

-

Test Compound: BIBP3226 at various concentrations.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer.

-

Fluorescence Plate Reader: Capable of dual-wavelength excitation and kinetic reading.

Procedure:

-

Cell Plating: Seed SK-N-MC cells onto black-walled, clear-bottom 96-well plates and allow them to adhere overnight.

-

Dye Loading: Wash the cells with assay buffer and then incubate them with Fura-2 AM in the dark at 37°C for approximately 30-60 minutes.

-

Washing: Gently wash the cells with assay buffer to remove extracellular dye.

-

Antagonist Pre-incubation: Add varying concentrations of BIBP3226 to the wells and incubate for a short period.

-

Calcium Measurement: Place the plate in a fluorescence plate reader. Establish a baseline fluorescence reading.

-

Agonist Addition: Inject a fixed concentration of NPY into the wells while continuously recording the fluorescence.

-

Data Acquisition: Measure the fluorescence intensity at two excitation wavelengths (typically 340 nm and 380 nm) and a single emission wavelength (around 510 nm). The ratio of the fluorescence intensities (340/380) is proportional to the intracellular calcium concentration.

-

Data Analysis: Plot the peak change in the fluorescence ratio against the log concentration of BIBP3226. Determine the IC₅₀ for the inhibition of the NPY-induced calcium response and calculate the pKₑ value.

Visualizing the Science: Pathways and Workflows

NPY Y1 Receptor Signaling Pathway

The NPY Y1 receptor is a canonical Gαᵢ/ₒ-coupled GPCR. Upon activation by NPY, it initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. It can also couple to Gαₒ to activate phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG), which in turn mobilize intracellular calcium stores and activate protein kinase C (PKC), respectively.

Caption: NPY Y1 receptor signaling pathway and the antagonistic action of BIBP3226.

BIBP3226 Discovery and Development Workflow

The development of BIBP3226 followed a logical progression from hypothesis-driven design to comprehensive pharmacological characterization.

Caption: The discovery and development workflow of BIBP3226.

Structure-Activity Relationship (SAR) Insights

The development of BIBP3226 and its analogs has provided valuable insights into the structural requirements for Y1 receptor antagonism. Key findings from SAR studies include:

-

The (R)-configuration at the arginine core is crucial for high affinity. The (S)-enantiomer is significantly less active.[5]

-

The diphenylacetyl group provides a critical hydrophobic interaction with the receptor.

-

The 4-hydroxybenzyl group also contributes to binding affinity.

-

Modifications to the benzylamino and N(α)-diphenylacetyl moieties have been explored to alter selectivity, with some analogs showing increased affinity for the Y5 receptor.

Conclusion and Future Perspectives

The discovery of BIBP3226 was a watershed moment in NPY research. It provided the scientific community with a much-needed tool to elucidate the specific roles of the Y1 receptor in health and disease. Its high affinity, selectivity, and non-peptide nature made it a superior pharmacological probe compared to its predecessors. While BIBP3226 itself has limitations for therapeutic use, such as poor blood-brain barrier penetration, it laid the foundation for the development of a new generation of Y1 receptor antagonists. The principles of its design and the understanding of its interaction with the Y1 receptor continue to inform the development of novel therapeutics targeting the NPY system for a range of disorders, including obesity, cardiovascular disease, and anxiety.

References

- 1. researchgate.net [researchgate.net]

- 2. BIBP 3226, the first selective neuropeptide Y1 receptor antagonist: a review of its pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The first highly potent and selective non-peptide neuropeptide Y Y1 receptor antagonist: BIBP3226 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Subtype selectivity and antagonistic profile of the nonpeptide Y1 receptor antagonist BIBP 3226 - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro and In Vivo Pharmacological Profile of BIBP3226: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BIBP3226, a potent and selective non-peptide competitive antagonist of the Neuropeptide Y (NPY) Y1 receptor, has been instrumental in elucidating the physiological and pathological roles of the NPY system. This technical guide provides a comprehensive overview of the in vitro and in vivo pharmacological profile of BIBP3226, presenting key quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways and workflows. The information is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development targeting the NPY Y1 receptor.

In Vitro Pharmacological Profile

Binding Affinity

BIBP3226 exhibits high affinity and selectivity for the NPY Y1 receptor across various species and cell lines. Its binding affinity, typically expressed as the inhibitor constant (Ki), has been determined through radioligand binding assays.

Table 1: In Vitro Binding Affinity (Ki) of BIBP3226

| Receptor Subtype | Preparation | Radioligand | Ki (nM) | Reference |

| Human NPY Y1 | CHO-K1 cells expressing human Y1 receptor | [¹²⁵I]NPY | 0.47 ± 0.07 | |

| Human NPY Y1 | SK-N-MC human neuroblastoma cells | [¹²⁵I]NPY | 5.1 ± 0.5 | |

| Human NPY Y1 | - | [¹²⁵I]-labelled NPY | 7 | [1] |

| Rat NPY Y1 | Rat parietal cortex membranes | [¹²⁵I]NPY | 6.8 ± 0.7 | |

| Human NPFF2 | - | - | 79 | |

| Rat NPFF | - | - | 108 | |

| Human NPY Y2 | SMS-KAN neuroblastoma cell line | [¹²⁵I]NPY | > 10,000 | |

| Rabbit NPY Y2 | Kidney | [¹²⁵I]NPY | > 10,000 | |

| Rat NPY Y2 | Hippocampus | [¹²⁵I]NPY | > 10,000 |

The (S)-enantiomer of BIBP3226 shows significantly lower affinity (Ki > 10,000 nM) for the Y1 receptor, highlighting the stereoselective nature of the interaction.

Functional Antagonism

BIBP3226 effectively antagonizes NPY-mediated intracellular signaling events, primarily the inhibition of cyclic AMP (cAMP) synthesis and the mobilization of intracellular calcium (Ca²⁺).

Table 2: In Vitro Functional Antagonism of BIBP3226

| Assay | Cell Line/Preparation | Agonist | Measured Parameter | Antagonist Potency (pKb/pA2/IC₅₀) | Reference |

| Ca²⁺ Mobilization | SK-N-MC cells | NPY | Intracellular Ca²⁺ | pKb = 7.5 ± 0.17 | |

| cAMP Inhibition | SK-N-MC cells | NPY | cAMP levels | pKb = 8.2 ± 0.24 | |

| Perfusion Pressure | Isolated perfused rat kidney | NPY | Increase in perfusion pressure | IC₅₀ = 26.8 ± 4.5 nM | |

| Perfusion Pressure | Isolated perfused rabbit ear | NPY | Increase in perfusion pressure | IC₅₀ = 214 ± 30 nM | |

| Perfusion Pressure | Rat mesenteric bed | NPY (potentiating noradrenaline) | Increase in perfusion pressure | IC₅₀ = 976 nM | |

| Twitch Response | Rabbit vas deferens | NPY | Decrease in twitch response | pKb = 6.98 ± 0.06 |

Schild analysis of BIBP3226 antagonism of Peptide YY (PYY) responses in Colony-6 cells yielded a pA2 value of 7.9 with a Hill slope of 1.03, indicating competitive antagonism at these epithelial Y1 receptors.

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of BIBP3226 for the NPY Y1 receptor.

General Methodology:

-

Membrane Preparation: Tissues (e.g., rat parietal cortex) or cells expressing the Y1 receptor (e.g., CHO-K1, SK-N-MC) are homogenized in a suitable buffer and centrifuged to pellet the membranes. The membranes are washed and resuspended in the assay buffer.

-

Binding Reaction: A fixed concentration of a radiolabeled NPY analog (e.g., [¹²⁵I]NPY) is incubated with the membrane preparation in the presence of varying concentrations of BIBP3226.

-

Incubation: The reaction mixture is incubated at a specific temperature (e.g., room temperature or 30°C) for a defined period to allow binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled NPY analog. Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of BIBP3226 that inhibits 50% of the specific binding (IC₅₀) is determined by non-linear regression analysis. The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Caption: Radioligand Binding Assay Workflow.

Functional Assays

Objective: To assess the ability of BIBP3226 to antagonize NPY-induced increases in intracellular calcium.

General Methodology:

-

Cell Culture: Cells endogenously or recombinantly expressing the Y1 receptor (e.g., SK-N-MC) are cultured in appropriate media.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Antagonist Pre-incubation: Cells are pre-incubated with varying concentrations of BIBP3226 for a specific duration.

-

Agonist Stimulation: NPY is added to the cells, and the change in fluorescence, corresponding to the change in intracellular calcium concentration, is measured over time using a fluorometer or a fluorescence plate reader.

-

Data Analysis: The inhibitory effect of BIBP3226 on the NPY-induced calcium response is quantified, and antagonist potency (e.g., pKb) is calculated.

Caption: Calcium Mobilization Assay Workflow.

Objective: To determine the ability of BIBP3226 to reverse the NPY-mediated inhibition of adenylyl cyclase activity.

General Methodology:

-

Cell Culture: Cells expressing the Y1 receptor are cultured.

-

Pre-treatment: Cells are often pre-treated with a phosphodiesterase inhibitor to prevent cAMP degradation.

-

Antagonist and Agonist Incubation: Cells are incubated with varying concentrations of BIBP3226, followed by stimulation with NPY in the presence of an adenylyl cyclase activator (e.g., forskolin).

-

Cell Lysis: The reaction is stopped, and the cells are lysed to release intracellular cAMP.

-

cAMP Quantification: The concentration of cAMP in the cell lysate is measured using a competitive immunoassay (e.g., ELISA, HTRF).

-

Data Analysis: The ability of BIBP3226 to block the NPY-induced decrease in cAMP levels is quantified to determine its antagonist potency (e.g., pKb).

Caption: cAMP Inhibition Assay Workflow.

In Vivo Pharmacological Profile

BIBP3226 has been evaluated in various animal models to assess its effects on physiological processes regulated by the NPY Y1 receptor.

Table 3: In Vivo Effects of BIBP3226

| Animal Model | Administration Route | Dose | Observed Effect | Reference |

| Pithed Rat | i.v. | ED₅₀ = 0.11 ± 0.03 mg/kg | Inhibition of NPY-induced increase in blood pressure | |

| Conscious Spontaneously Hypertensive Rats | Infusion | 6 mg/kg/h | Attenuated stress-induced tachycardia; no significant effect on resting blood pressure or heart rate | [2][3] |

| Conscious Spontaneously Hypertensive Rats | Infusion | 6 mg/kg/h | Attenuated the effects of exogenous NPY on mean blood pressure and heart rate | [3] |

| Rats | i.c.v. | 5 µg | Produced conditioned place aversion, suggesting an anxiogenic-like effect | |

| Mice | i.c.v. | - | Inhibition of NPY-induced feeding | |

| Pig | i.v. infusion | 1.9 nmol/kg/min | Significant inhibition of Y1 receptor-mediated vascular responses | |

| Pig | i.v. infusion | 190 nmol/kg/min | Abolished long-lasting vasoconstrictor responses to sympathetic nerve stimulation and exogenous NPY |

In Vivo Experimental Protocol: Blood Pressure Measurement in Rats

Objective: To evaluate the effect of BIBP3226 on NPY-induced pressor responses.

General Methodology:

-

Animal Model: Anesthetized or conscious rats (e.g., spontaneously hypertensive rats) are used.

-

Surgical Preparation (for anesthetized models): The trachea may be cannulated for artificial respiration. A carotid artery and a jugular vein are cannulated for blood pressure measurement and drug administration, respectively.

-

Acclimatization: Animals are allowed to stabilize after surgery or handling.

-

Drug Administration: A baseline blood pressure is recorded. BIBP3226 or its vehicle is administered intravenously. After a set period, NPY is administered, and the change in blood pressure is continuously monitored.

-

Data Acquisition: Arterial blood pressure is measured using a pressure transducer connected to a data acquisition system.

-

Data Analysis: The pressor response to NPY in the presence and absence of BIBP3226 is compared to determine the antagonistic effect.

Caption: In Vivo Blood Pressure Measurement Workflow.

Signaling Pathways

The NPY Y1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gi/o proteins. Activation of the Y1 receptor by NPY leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. Additionally, Y1 receptor activation stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of Ca²⁺ from intracellular stores, and DAG activates protein kinase C (PKC). BIBP3226 acts as a competitive antagonist, blocking NPY from binding to the Y1 receptor and thereby inhibiting these downstream signaling events.

Caption: NPY Y1 Receptor Signaling Pathway.

Conclusion

BIBP3226 is a highly potent and selective NPY Y1 receptor antagonist with a well-characterized pharmacological profile. Its utility as a research tool has been pivotal in defining the roles of the Y1 receptor in a multitude of physiological functions, including cardiovascular regulation, appetite, and anxiety. This technical guide consolidates the key in vitro and in vivo data for BIBP3226, providing a foundational resource for scientists working on the NPY system and related therapeutic areas. The detailed methodologies and visual aids are intended to facilitate experimental design and a deeper understanding of the compound's mechanism of action.

References

- 1. Elevated pyramidal cell firing orchestrates arteriolar vasoconstriction through COX-2-derived prostaglandin E2 signaling | eLife [elifesciences.org]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. Neuropeptide Y increases 4-aminopyridine-sensitive transient outward potassium current in rat ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]

The Physiological Effects of NPY Y1 Receptor Blockade by BIBP3226: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuropeptide Y (NPY) is a crucial neurotransmitter in the central and peripheral nervous systems, orchestrating a wide array of physiological processes through its interaction with various Y receptors.[1] Among these, the Y1 receptor subtype has garnered significant attention as a therapeutic target for a range of pathologies, including cardiovascular diseases, metabolic disorders, and neurological conditions.[1][2] BIBP3226, the first potent and selective non-peptide antagonist of the NPY Y1 receptor, has been an invaluable pharmacological tool for elucidating the physiological roles of this receptor.[3][4] This technical guide provides a comprehensive overview of the physiological effects resulting from the blockade of the NPY Y1 receptor by BIBP3226, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Introduction to BIBP3226

BIBP3226, chemically identified as (R)-N2-(diphenylacetyl)-N-[(4-hydroxyphenyl)methyl]-argininamide, is a highly potent and selective competitive antagonist for the NPY Y1 receptor.[4][5] It exhibits nanomolar affinity for the Y1 receptor while demonstrating significantly lower affinity for other NPY receptor subtypes (Y2, Y4, Y5) and a wide range of other receptor types.[5][6] This selectivity makes BIBP3226 an essential tool for isolating and studying the specific functions mediated by the NPY Y1 receptor.

NPY Y1 Receptor Signaling Pathways

The NPY Y1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gαi/o proteins.[7] Activation of the Y1 receptor by NPY initiates a cascade of intracellular signaling events that are predominantly inhibitory in nature. Blockade of this receptor with BIBP3226 prevents these downstream effects.

Canonical Gαi/o Signaling Pathway

Upon NPY binding, the Y1 receptor activates Gαi/o, leading to the inhibition of adenylyl cyclase (AC). This, in turn, decreases the intracellular concentration of cyclic AMP (cAMP) and subsequently reduces the activity of protein kinase A (PKA).[1][7]

Phospholipase C and Intracellular Calcium Mobilization

In some cell types, the Y1 receptor can also couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).[1][8]

Physiological Effects of BIBP3226

Cardiovascular System

The NPY system, particularly through the Y1 receptor, plays a significant role in cardiovascular regulation. BIBP3226 has been instrumental in delineating these effects.

While antagonism of Y1 receptors with BIBP3226 has little effect on basal blood pressure, it significantly attenuates stress-induced hypertension.[5] In conscious spontaneously hypertensive rats, BIBP3226 reduced the maximum increase in heart rate induced by mental stress and attenuated the effects of exogenously administered NPY on both mean blood pressure and heart rate.[9]

| Parameter | Species/Model | Treatment | Dosage | Effect | Reference |

| Mean Blood Pressure | Conscious Spontaneously Hypertensive Rats | BIBP3226 Infusion | 6 mg/kg/h | Attenuated NPY-induced increase | [9] |

| Heart Rate | Conscious Spontaneously Hypertensive Rats | BIBP3226 Infusion | 6 mg/kg/h | Significantly reduced stress-induced tachycardia | [9][10] |

| Blood Pressure | Pithed Rat | BIBP3226 (i.v.) | ED50 = 0.11 +/- 0.03 mg/kg | Dose-dependently inhibited NPY-induced increase | [11] |

NPY is a potent vasoconstrictor, an effect mediated primarily through Y1 receptors on vascular smooth muscle cells.[12] BIBP3226 effectively antagonizes this vasoconstriction in various vascular beds.

| Vascular Bed | Species | Treatment | IC50/pA2 | Effect | Reference |

| Human Cerebral Arteries | Human | BIBP3226 | pA2 = 8.52 +/- 0.13 | Potent and competitive antagonist of NPY-induced contraction | [12] |

| Isolated Perfused Rat Kidney | Rat | BIBP3226 | IC50 = 26.8 +/- 4.5 nM | Antagonized NPY-induced increase in perfusion pressure | [11] |

| Rabbit Ear Artery | Rabbit | BIBP3226 | IC50 = 214 +/- 30 nM | Antagonized NPY-induced increase in perfusion pressure | [11] |

| Canine Splenic Arteries | Dog | 1 μM BIBP3226 | - | Abolished vasoconstrictor responses to NPY | [13] |

| Pig Kidney and Hind Limb | Pig | BIBP3226 Infusion (1.9 nmol/kg/min) | Plasma level: 59 +/- 8 nM | Significant inhibition of NPY-evoked vascular responses | [14][15] |

Metabolic System

The NPY Y1 receptor is a key player in the regulation of energy homeostasis, including food intake and metabolism.

Blockade of Y1 receptors with BIBP3226 has been shown to reduce food intake, particularly of highly palatable food and in states of increased energy demand.[16] Intracerebroventricular (i.c.v.) administration of BIBP3226 can block the orexigenic (appetite-stimulating) effects of NPY.[16]

| Condition | Species | Treatment | Dosage | Effect | Reference |

| NPY-induced Feeding | Rat | BIBP3226 (i.c.v.) | 10.0 nmol | Blocked NPY-induced increase in chow consumption | [16] |

| Palatable Diet Intake | Rat | BIBP3226 (i.c.v.) | 10.0 nmol | Significantly reduced intake | [16] |

| Fasting-induced Feeding | Rat | BIBP3226 (i.c.v.) | 10.0 nmol | Significantly reduced intake | [16] |

Recent studies suggest a role for the NPY-Y1 receptor system in pancreatic β-cell function.[7] Upregulation of Y1 receptor expression in islets of individuals with type 2 diabetes is associated with β-cell dysfunction.[7] Pharmacological inhibition of the Y1 receptor has been shown to enhance glucose-stimulated insulin secretion in mouse and human islets through a cAMP-dependent mechanism.[7]

Central Nervous System

BIBP3226 has been used to investigate the role of the NPY Y1 receptor in various central nervous system functions, including anxiety and epilepsy.

NPY is known to have anxiolytic (anxiety-reducing) effects, and blockade of Y1 receptors with BIBP3226 can produce anxiogenic-like behaviors.[3][17]

| Test | Species | Treatment | Dosage | Effect | Reference |

| Conditioned Place Aversion | Rat | BIBP3226 (i.c.v.) | 5 μ g/6.5 μL | Produced conditioned aversion for the drug-associated place | [18] |

| Elevated Plus-Maze | Rat | BIBP3226 (i.c.v.) | - | Induced anxiogenic-like reaction | [18] |

The NPY system is implicated in the modulation of neuronal excitability. Studies have shown that BIBP3226 can have anticonvulsant properties in certain models of epilepsy.

| Seizure Model | Species | Treatment | Dosage | Effect | Reference |

| Kainic Acid-induced Limbic Seizures | Rat | Intrahippocampal BIBP3226 | 10 μg | Increased seizure onset time threefold and reduced seizure number and duration three- to fourfold | [19] |

Experimental Protocols

In Vivo Cardiovascular Studies in Rats

-

Model: Conscious, spontaneously hypertensive rats (SHR).[9]

-

Procedure: Animals are cannulated for drug infusion and measurement of mean blood pressure (MBP) and heart rate (HR).[9] A mental stress test can be induced.

-

BIBP3226 Administration: Intravenous infusion at a rate of 6 mg/kg/hour.[9]

-

NPY Administration: Intravenous bolus injection of 2 nmol/kg.[9]

-

Data Collection: Continuous monitoring of MBP and HR before, during, and after drug administration and stress induction.[9]

In Vitro Vasoconstriction Assay

-

Preparation: Isolated arterial rings (e.g., human cerebral arteries, rabbit saphenous vein) mounted in an organ bath.[12][20]

-

Procedure: Arterial rings are subjected to a baseline tension. Cumulative concentration-response curves to NPY are generated in the absence and presence of increasing concentrations of BIBP3226.

-

BIBP3226 Incubation: Tissues are pre-incubated with BIBP3226 for a specified period before the addition of NPY.

-

Data Analysis: The contractile response is measured isometrically. Schild analysis can be used to determine the pA2 value, indicating the affinity of the antagonist.[21]

In Vivo Food Intake Studies in Rats

-

Model: Male Wistar rats.[16]

-

Procedure: Animals are habituated to the experimental conditions. Food intake is measured over a set period following drug administration.

-

BIBP3226 Administration: Intracerebroventricular (i.c.v.) injection (e.g., 10.0 nmol).[16]

-

NPY Administration: I.c.v. injection (e.g., 1.0 nmol) administered 5 minutes after BIBP3226.[16]

-

Diet: Standard chow or a highly palatable diet can be used.[16]

-

Data Collection: Food consumption is measured at various time points (e.g., 30 min, 1h, 2h, 4h).[16]

Conclusion

BIBP3226 has proven to be an indispensable pharmacological agent for dissecting the multifaceted physiological roles of the NPY Y1 receptor. The blockade of this receptor by BIBP3226 has profound effects on the cardiovascular, metabolic, and central nervous systems. The data gathered from studies utilizing BIBP3226 have not only advanced our fundamental understanding of NPY signaling but also solidified the Y1 receptor as a promising therapeutic target for a range of human diseases. This technical guide provides a consolidated resource for researchers and drug development professionals working in this exciting field.

References

- 1. researchgate.net [researchgate.net]

- 2. karger.com [karger.com]

- 3. BIBP-3226 - Wikipedia [en.wikipedia.org]

- 4. The first highly potent and selective non-peptide neuropeptide Y Y1 receptor antagonist: BIBP3226 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. BIBP 3226, the first selective neuropeptide Y1 receptor antagonist: a review of its pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. biorxiv.org [biorxiv.org]

- 8. Interactions of multiple signaling pathways in neuropeptide Y-mediated bimodal vascular smooth muscle cell growth - PMC [pmc.ncbi.nlm.nih.gov]

- 9. | BioWorld [bioworld.com]

- 10. Neuropeptide Y Y1 receptor antagonist (BIBP 3226) attenuates stress evoked tachycardia in conscious spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacological characterization of the selective nonpeptide neuropeptide Y Y1 receptor antagonist BIBP 3226 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Characterization of neuropeptide Y (NPY) receptors in human cerebral arteries with selective agonists and the new Y1 antagonist BIBP 3226 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effects of a selective neuropeptide Y Y1 receptor antagonist BIBP 3226 on double peaked vasoconstrictor responses to periarterial nerve stimulation in canine splenic arteries - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The neuropeptide Y (NPY) Y1 receptor antagonist BIBP 3226: effects on vascular responses to exogenous and endogenous NPY in the pig in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The neuropeptide Y (NPY) Y1 receptor antagonist BIBP 3226: equal effects on vascular responses to exogenous and endogenous NPY in the pig in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Evidence for involvement of neuropeptide Y receptors in the regulation of food intake: studies with Y1-selective antagonist BIBP3226 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The Neuropeptide Y (NPY)-ergic System is Associated with Behavioral Resilience to Stress Exposure in an Animal Model of Post-Traumatic Stress Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Neuropeptide Y Y1 receptor antagonist BIBP3226 produces conditioned place aversion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Anticonvulsant properties of BIBP3226, a non-peptide selective antagonist at neuropeptide Y Y1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Apparent affinity and potency of BIBP3226, a non-peptide neuropeptide Y receptor antagonist, on purported neuropeptide Y Y1, Y2 and Y3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Selective inhibition of neuropeptide Y Y1 receptors by BIBP3226 in rat and human epithelial preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of BIBP3226 in Elucidating Cardiovascular Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BIBP3226, a potent and selective non-peptide antagonist of the Neuropeptide Y (NPY) Y1 receptor, has emerged as a critical pharmacological tool for investigating the complex role of the NPY system in cardiovascular regulation. This technical guide provides an in-depth overview of BIBP3226, summarizing key quantitative data, detailing experimental protocols for its use, and visualizing its mechanism of action and experimental application. The information presented herein is intended to support researchers and drug development professionals in designing and executing preclinical studies to further unravel the intricate interplay between NPY and cardiovascular homeostasis. As a preclinical research tool, BIBP3226 has not been evaluated in human clinical trials for cardiovascular disease.

Introduction to BIBP3226 and the Neuropeptide Y System

Neuropeptide Y (NPY) is a 36-amino acid neurotransmitter ubiquitously expressed in the central and peripheral nervous systems. It plays a significant role in a myriad of physiological processes, including appetite regulation, anxiety, and importantly, cardiovascular control. Within the cardiovascular system, NPY is co-released with norepinephrine from sympathetic nerves and exerts its effects through a family of G protein-coupled receptors, with the Y1 receptor subtype being prominently involved in mediating vasoconstriction, cardiac remodeling, and the regulation of blood pressure and heart rate.[1]

BIBP3226 ((R)-N2-(diphenylacetyl)-N-[(4-hydroxyphenyl)methyl]-argininamide) is a highly selective and potent competitive antagonist of the NPY Y1 receptor. Its development has provided researchers with an invaluable tool to dissect the specific contributions of the Y1 receptor pathway in various physiological and pathophysiological cardiovascular states.

Quantitative Data on BIBP3226

The following tables summarize the binding affinity and functional potency of BIBP3226 in various cardiovascular and relevant non-cardiovascular tissues across different species.

Table 1: Binding Affinity (Ki) of BIBP3226 for the NPY Y1 Receptor

| Species | Tissue/Cell Line | Ki (nM) | Reference |

| Human | Y1 Receptor expressing CHO-K1 cells | 0.47 ± 0.07 | [2] |

| Human | SK-N-MC neuroblastoma cells | 5.1 ± 0.5 | [2] |

| Rat | Parietal cortex membranes | 6.8 ± 0.7 | [2] |

Table 2: Functional Antagonism (IC50) of BIBP3226

| Species | Tissue | Functional Assay | IC50 (nM) | Reference |

| Pig | Renal arteries | [125I]-NPY binding displacement | 7 | [2] |

| Pig | Spleen | [125I]-NPY binding displacement | 55,000 | [2] |

| Dog | Spleen | [125I]-NPY binding displacement | In the nM range | [2] |

| Rat | Cortex | [125I]-NPY binding displacement | In the nM range | [2] |

| Bovine | Cortex | [125I]-NPY binding displacement | In the nM range | [2] |

Table 3: In Vivo Effects of BIBP3226 on Cardiovascular Parameters

| Species | Model | BIBP3226 Dose | Effect | Reference |

| Pig | Anesthetized | 1 and 3 mg/kg | Reduced the long-lasting phase of sympathetic vasoconstriction by ~50% | [2] |

| Pig | Anesthetized, reserpine-treated | 1 mg/kg | Markedly reduced PYY- and NPY-evoked vasoconstriction in the kidney by 95% | [2] |

| Pig | Anesthetized, reserpine-treated | 190 nmol/kg/min infusion | Abolished long-lasting vasoconstrictor responses in the hind limb | [3] |

| Pig | Anesthetized, reserpine-treated | 190 nmol/kg/min infusion | Inhibited vascular responses to exogenous NPY in the kidney by 89% | [3] |

| Rat | Conscious Spontaneously Hypertensive (SHR) | 6 mg/kg/h infusion | Significantly reduced stress-induced maximum increase in heart rate | [4][5] |

| Rat | Conscious Spontaneously Hypertensive (SHR) | 6 mg/kg/h infusion | Attenuated the effects of exogenous NPY on mean blood pressure and heart rate | [4] |

Experimental Protocols

In Vivo Continuous Intravenous Infusion in Rodents

This protocol is adapted from methodologies used in studies investigating the effects of BIBP3226 on blood pressure and heart rate in conscious, unrestrained rats.[5][6]

Objective: To assess the impact of systemic NPY Y1 receptor blockade on cardiovascular parameters.

Materials:

-

BIBP3226

-

Vehicle (e.g., sterile saline)

-

Implantable infusion pump or tethered infusion system

-

Surgical tools for catheter implantation

-

Apparatus for continuous blood pressure and heart rate monitoring (e.g., telemetry or tail-cuff system)

-

Experimental animals (e.g., Sprague-Dawley or Spontaneously Hypertensive Rats)

Procedure:

-

Animal Preparation: Anesthetize the animal and surgically implant a catheter into the jugular or femoral vein for drug administration. For continuous monitoring, implant a telemetry transmitter or acclimatize the animal to a tail-cuff system. Allow for a post-operative recovery period of at least 5 days.[6]

-

BIBP3226 Preparation: Dissolve BIBP3226 in the appropriate vehicle to the desired concentration for infusion.

-

Infusion: Connect the indwelling catheter to the infusion system. Following a baseline recording period, initiate the continuous intravenous infusion of BIBP3226 at the desired dose (e.g., 6 mg/kg/h).[5]

-

Cardiovascular Monitoring: Continuously record mean arterial pressure (MAP) and heart rate (HR) throughout the baseline, infusion, and post-infusion periods.

-

Data Analysis: Analyze the changes in MAP and HR from baseline during BIBP3226 infusion. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the observed effects.

Wire Myography for Assessing Vasoconstriction

This protocol outlines the use of wire myography to study the effect of BIBP3226 on NPY-induced vasoconstriction in isolated arterial segments.[7][8][9]

Objective: To determine the inhibitory effect of BIBP3226 on NPY-mediated vascular smooth muscle contraction.

Materials:

-

Wire myograph system

-

Isolated arterial segments (e.g., mesenteric or splenic artery)

-

Physiological Salt Solution (PSS), often Krebs-Henseleit solution, continuously gassed with 95% O2 / 5% CO2 and maintained at 37°C

-

Neuropeptide Y (NPY)

-

BIBP3226

-

Vasoconstrictor agent for pre-contraction (e.g., phenylephrine or KCl)

-

Dissection microscope and tools

Procedure:

-

Tissue Preparation: Euthanize the animal and carefully dissect the desired artery in ice-cold PSS. Clean the artery of surrounding connective and adipose tissue and cut into 2 mm rings.

-

Mounting: Mount the arterial rings on the wires of the myograph chambers filled with PSS.

-

Equilibration and Normalization: Allow the tissues to equilibrate for at least 30-60 minutes. Gradually increase the tension to an optimal resting tension, which is determined through a normalization procedure to mimic physiological conditions.

-

Viability Check: Assess the viability of the arterial rings by challenging them with a high potassium solution (e.g., 60 mM KCl).

-

Experimental Protocol:

-

Wash the tissues and allow them to return to baseline tension.

-

Incubate the tissues with either vehicle or a specific concentration of BIBP3226 for a predetermined period (e.g., 30-60 minutes).

-

Generate a cumulative concentration-response curve to NPY by adding increasing concentrations of NPY to the bath.

-

-

Data Analysis: Record the contractile force generated in response to NPY in the presence and absence of BIBP3226. Plot the concentration-response curves and calculate parameters such as EC50 and maximal contraction. A rightward shift in the NPY concentration-response curve in the presence of BIBP3226 indicates competitive antagonism.

Visualizing the Role of BIBP3226

NPY Y1 Receptor Signaling Pathway in Vascular Smooth Muscle

Caption: NPY Y1 receptor signaling cascade in vascular smooth muscle cells.

Experimental Workflow for In Vivo Cardiovascular Studies with BIBP3226

Caption: A typical experimental workflow for in vivo cardiovascular studies.

Conclusion

BIBP3226 remains an indispensable tool for the preclinical investigation of the NPY Y1 receptor's role in cardiovascular regulation. Its high selectivity and potency allow for precise interrogation of this signaling pathway in a variety of experimental models. The data and protocols presented in this guide are intended to facilitate the design of robust studies aimed at further clarifying the complex involvement of the NPY system in cardiovascular health and disease, and to aid in the identification of novel therapeutic targets.

References

- 1. Frontiers | The Role of Neuropeptide Y in Cardiovascular Health and Disease [frontiersin.org]

- 2. Inhibition of sympathetic vasoconstriction in pigs in vivo by the neuropeptide Y-Y1 receptor antagonist BIBP 3226 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The neuropeptide Y (NPY) Y1 receptor antagonist BIBP 3226: equal effects on vascular responses to exogenous and endogenous NPY in the pig in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. | BioWorld [bioworld.com]

- 5. Neuropeptide Y Y1 receptor antagonist (BIBP 3226) attenuates stress evoked tachycardia in conscious spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. reprocell.com [reprocell.com]

- 8. Isometric Contractility Measurement of the Mouse Mesenteric Artery Using Wire Myography - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Use of Wire Myography to Investigate Vascular Tone and Function | Springer Nature Experiments [experiments.springernature.com]

Investigating Feeding Behavior and Appetite with BIBP3226: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the use of BIBP3226, a potent and selective Neuropeptide Y (NPY) Y1 receptor antagonist, in the investigation of feeding behavior and appetite. This document details the mechanism of action of BIBP3226, summarizes key quantitative data, provides comprehensive experimental protocols, and visualizes relevant biological pathways and workflows.

Introduction to BIBP3226 and its Role in Appetite Regulation

Neuropeptide Y (NPY) is a powerful orexigenic peptide, meaning it stimulates appetite and food intake. It exerts its effects through a family of G protein-coupled receptors, with the Y1 receptor subtype playing a crucial role in mediating the increased feeding response. BIBP3226, with the chemical name N2-(diphenylacetyl)-N-[(4-hydroxy-phenyl)methyl]-D-arginine amide, is the first potent and selective non-peptide antagonist for the NPY Y1 receptor.[1] Its ability to block the action of NPY at the Y1 receptor makes it an invaluable tool for studying the physiological roles of this pathway in the regulation of energy homeostasis.

BIBP3226 acts as a competitive antagonist at the Y1 receptor, effectively blocking the downstream signaling cascades that lead to increased food intake.[2] Studies have demonstrated that BIBP3226 can significantly reduce food intake stimulated by fasting and the consumption of highly palatable foods.[3][4] It has also been shown to block the orexigenic effects of exogenously administered NPY.[3][4]

Quantitative Data: Receptor Binding Affinity and In Vivo Efficacy

The following tables summarize the key quantitative data for BIBP3226, providing a clear comparison of its binding affinity for various NPY receptor subtypes and its effects on food intake in animal models.

Table 1: Receptor Binding Affinity of BIBP3226

| Receptor Subtype | Species | Cell Line/Tissue | Ki (nM) |

| NPY Y1 | Human | SK-N-MC cells | 7[5] |

| NPY Y1 | Rat | - | 1.1[3] |

| NPY Y2 | Human | - | >1000[2] |

| NPY Y4 | Human | - | >1000[2] |

| NPY Y5 | Human | - | >1000[2] |

Table 2: Effects of BIBP3226 on Food Intake in Rats

| Experimental Condition | BIBP3226 Dose & Route | Effect on Food Intake |

| NPY-induced feeding | 10.0 nmol, i.c.v. | Blocked the orexigenic effect of NPY.[3][4] |

| Fasting-induced feeding (24h) | 10.0 nmol, i.c.v. | Significantly reduced food intake.[3][4] |

| Highly palatable diet | 10.0 nmol, i.c.v. | Significantly reduced intake.[3][4] |

| Regular chow consumption | 10.0 nmol, i.c.v. | No significant effect.[3][4] |

| NPY-induced feeding (PVN injection) | 0.4 nmol, into PVN | Completely blocked the stimulatory effect of a Y1/Y3 agonist.[3][4] |

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing BIBP3226 to investigate feeding behavior.

Protocol for Intracerebroventricular (ICV) Cannula Implantation in Rats

Objective: To surgically implant a guide cannula into the lateral ventricle of a rat brain for the subsequent administration of BIBP3226.

Materials:

-

Male Wistar or Sprague-Dawley rats (250-300g)

-

Stereotaxic apparatus

-

Anesthesia (e.g., isoflurane or ketamine/xylazine cocktail)

-

Surgical drill

-

Stainless steel guide cannula (22-gauge) and dummy cannula

-

Dental cement

-

Suturing material

-

Analgesics and antibiotics

Procedure:

-

Anesthetize the rat and securely fix its head in the stereotaxic apparatus.

-

Make a midline incision on the scalp to expose the skull.

-

Identify bregma and lambda, ensuring the skull is level.

-

Using stereotaxic coordinates for the lateral ventricle (e.g., AP: -0.8 mm from bregma, ML: ±1.5 mm from midline, DV: -3.5 mm from the skull surface), drill a small hole through the skull.

-

Slowly lower the guide cannula to the target depth.

-

Secure the cannula to the skull using dental cement and anchor screws.

-

Insert a dummy cannula to keep the guide cannula patent.

-

Suture the scalp incision around the cannula implant.

-

Administer post-operative analgesics and antibiotics and allow the animal to recover for at least one week before commencing experiments.

Protocol for Investigating the Effect of ICV BIBP3226 on Food Intake

Objective: To assess the impact of centrally administered BIBP3226 on spontaneous, NPY-induced, or fasting-induced food intake.

Materials:

-

Cannulated rats (from Protocol 3.1)

-

BIBP3226 solution (dissolved in a suitable vehicle, e.g., sterile saline or artificial cerebrospinal fluid)

-

Neuropeptide Y (NPY) solution (if applicable)

-

Microinjection pump and tubing

-

Injector cannula (28-gauge, extending slightly beyond the guide cannula)

-